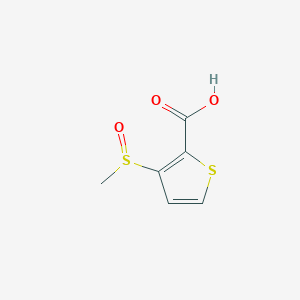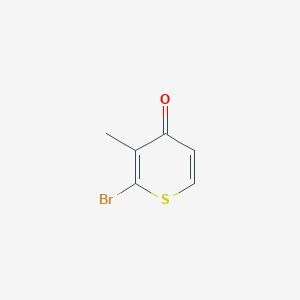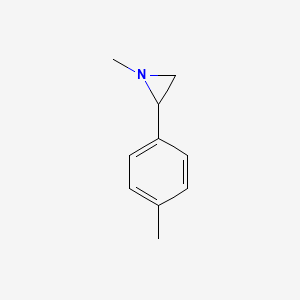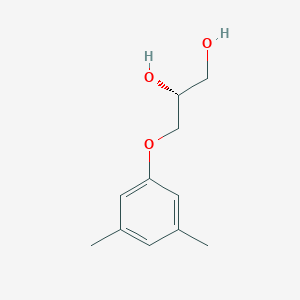![molecular formula C7H6O B14599092 Tricyclo[4.1.0.02,7]hept-4-en-3-one CAS No. 58987-16-9](/img/structure/B14599092.png)
Tricyclo[4.1.0.02,7]hept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tricyclo[4.1.0.02,7]hept-4-en-3-one involves several steps. One method includes the β-elimination of acetic acid, which is part of a reaction sequence involving the 1,4-addition of propanethiol to bicyclo[3.2.0]hepta-3,6-dien-2-one, followed by photochemical construction of the bicyclobutane ring
Análisis De Reacciones Químicas
Tricyclo[4.1.0.02,7]hept-4-en-3-one undergoes various chemical reactions, including thermolysis, which leads to an unusual bond reorganization. This reaction involves the alkenic carbon atoms constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . Common reagents and conditions for these reactions include photochemical and thermal conditions, which facilitate the rearrangement and formation of new ring structures.
Aplicaciones Científicas De Investigación
Tricyclo[4.1.0.02,7]hept-4-en-3-one is primarily used in scientific research to study its unique structural and reactive properties. Its unusual thermal behavior and bond reorganization reactions make it a subject of interest in organic chemistry. Additionally, its structure and reactivity provide insights into the behavior of strained ring systems and the mechanisms of complex rearrangement reactions .
Mecanismo De Acción
The mechanism of action for tricyclo[4.1.0.02,7]hept-4-en-3-one involves the reorganization of its bonds during thermolysis. The alkenic carbon atoms play a crucial role in constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . This process highlights the compound’s ability to undergo significant structural changes under specific conditions.
Comparación Con Compuestos Similares
Tricyclo[4.1.0.02,7]hept-4-en-3-one can be compared to other tricyclic compounds, such as 1,2-bis(trimethylsilyl)this compound. The latter is a novel substituted tropovalene synthesized from 4-acetoxy-2-cyclopenten-1-one and bis(trimethylsilyl)acetylene . While both compounds share a similar tricyclic structure, the presence of trimethylsilyl groups in the latter introduces different reactivity and properties.
Conclusion
This compound is a fascinating compound with unique structural and reactive properties. Its synthesis, reactions, and applications in scientific research make it a valuable subject of study in organic chemistry. The compound’s ability to undergo significant structural changes under specific conditions highlights its potential for further exploration and understanding of complex organic reactions.
Propiedades
Número CAS |
58987-16-9 |
|---|---|
Fórmula molecular |
C7H6O |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
tricyclo[4.1.0.02,7]hept-4-en-3-one |
InChI |
InChI=1S/C7H6O/c8-4-2-1-3-5-6(3)7(4)5/h1-3,5-7H |
Clave InChI |
BVLLUVMUVJPECP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2C3C1C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)

![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)


![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
